Technical Data Summary: 5,5-Dimethylmorpholin-3-one
Technical Data Summary: 5,5-Dimethylmorpholin-3-one
CAS Number: 127958-62-7
For the Attention of Researchers, Scientists, and Drug Development Professionals
Core Chemical Data
The fundamental chemical and physical properties of 5,5-Dimethylmorpholin-3-one are summarized below. This data is primarily sourced from chemical suppliers.
| Property | Value | Source |
| CAS Number | 127958-62-7 | [1] |
| Molecular Formula | C₆H₁₁NO₂ | |
| Molecular Weight | 129.16 g/mol | |
| Synonyms | 5,5-dimethyl-3-morpholinone | |
| Physical Form | Solid | |
| Purity | Typically ≥98% | |
| Storage Temperature | 4°C | |
| InChI Key | UMKITYNQJPXUST-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 5,5-Dimethylmorpholin-3-one is not available in peer-reviewed literature. However, a general synthetic route to 5,5-disubstituted morpholin-3-ones can be proposed based on established chemical principles for this class of compounds.
General Synthetic Approach: Cyclocondensation
A plausible and commonly employed method for the synthesis of morpholin-3-ones involves the cyclocondensation of an appropriate amino alcohol with an α-haloacetyl halide or ester. For 5,5-Dimethylmorpholin-3-one, the logical precursors would be 2-amino-2-methyl-1-propanol and a chloroacetyl derivative.
Reaction Scheme:
Caption: Generalized synthesis of 5,5-Dimethylmorpholin-3-one.
General Experimental Protocol (Hypothetical):
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Reaction Setup: To a solution of 2-amino-2-methyl-1-propanol in a suitable high-boiling point solvent (e.g., DMF, Toluene), a base (e.g., NaH, K₂CO₃) is added under an inert atmosphere.
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Addition of Acylating Agent: Ethyl chloroacetate is added dropwise to the reaction mixture at a controlled temperature.
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Reaction: The mixture is heated to reflux for several hours to facilitate the intramolecular cyclization.
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Work-up and Purification: Upon completion, the reaction is cooled, quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield 5,5-Dimethylmorpholin-3-one.
Note: This is a generalized protocol and has not been experimentally validated for this specific compound based on available literature. Optimization of solvent, base, temperature, and reaction time would be necessary.
Spectroscopic and Quantitative Data
Specific spectroscopic data (NMR, IR, Mass Spectrometry) for 5,5-Dimethylmorpholin-3-one is not publicly available. For research purposes, it is recommended that these analyses be performed on a purchased or synthesized sample to confirm identity and purity.
Biological Activity and Applications in Drug Development
The morpholine and morpholinone scaffolds are recognized as "privileged structures" in medicinal chemistry due to their favorable physicochemical properties and their presence in numerous bioactive molecules and approved drugs.[2][3] These scaffolds can improve pharmacokinetic properties and provide a versatile framework for interacting with various biological targets.[2][3]
Substituted morpholines are integral components of drugs with a wide range of activities, including anticancer, anti-inflammatory, and antiviral properties.[2][4]
While there is no specific information on the biological activity or signaling pathway involvement of 5,5-Dimethylmorpholin-3-one, its structural motif suggests potential for exploration in drug discovery programs. The gem-dimethyl substitution at the 5-position may influence the compound's metabolic stability and conformational rigidity, which are important considerations in drug design.
Conceptual Role in Drug Discovery Workflow
The diagram below illustrates a conceptual workflow where a novel morpholinone derivative, such as 5,5-Dimethylmorpholin-3-one, could be integrated into a drug discovery pipeline.
Caption: Conceptual drug discovery workflow for a morpholinone.
Conclusion
5,5-Dimethylmorpholin-3-one is a commercially available compound belonging to the medicinally significant morpholinone class. While its specific properties and biological activities are not well-documented in the public domain, its structural features suggest it could be a valuable building block for medicinal chemistry and drug discovery efforts. Researchers interested in this compound would need to undertake de novo characterization and biological screening to ascertain its potential.
